5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 2-chloro-3-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A parent compound with a simpler structure.
Fluconazole: A triazole antifungal agent.
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-(2-chloro-3-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-5-3-2-4-6(7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
GLRZYTSTKXJHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NN2)N)Cl |
Origin of Product |
United States |
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